molecular formula C28H31NO5S B281255 Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281255
M. Wt: 493.6 g/mol
InChI Key: SJWILKJEHHFZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as MTBSTFA, is a chemical compound commonly used in scientific research. It is a derivative of naphthalene and is widely used as a derivatizing agent for the analysis of various compounds, including fatty acids, steroids, and amino acids.

Mechanism of Action

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate reacts with various functional groups, including hydroxyl, carboxyl, and amino groups, to form volatile derivatives that can be easily analyzed by GC-MS. The reaction involves the replacement of the functional group with a tert-butyldimethylsilyl (TBDMS) group, which is stable and volatile.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate itself does not have any biochemical or physiological effects, as it is a chemical compound used for analytical purposes only. However, its derivatives can be used to analyze various biochemical and physiological processes, including the metabolism of fatty acids, steroids, and amino acids.

Advantages and Limitations for Lab Experiments

The main advantage of using Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate as a derivatizing agent is its ability to form stable and volatile derivatives that can be easily analyzed by GC-MS. It is particularly useful for the analysis of polar and labile compounds, which are difficult to analyze by other methods. However, Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has some limitations, including the need for careful handling, as it is a toxic and flammable compound. It also requires a high degree of expertise to use effectively, as the reaction conditions need to be carefully controlled to obtain accurate results.

Future Directions

There are several future directions for the use of Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in scientific research. One area of interest is the development of new derivatizing agents that can be used for the analysis of specific compounds. Another area of interest is the application of Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in metabolomics, which involves the analysis of the metabolites produced by living organisms. Finally, the use of Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in environmental analysis, particularly in the analysis of pollutants, is an area of growing interest.

Synthesis Methods

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can be synthesized through a multistep process involving the reaction of 2-hydroxy-1-naphthaldehyde with tert-butylamine, followed by sulfonylation with p-toluenesulfonyl chloride and finally esterification with methyl iodide. The resulting compound is then purified through column chromatography to obtain pure Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate.

Scientific Research Applications

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds. It is particularly useful for the analysis of polar and labile compounds, as it can form stable and volatile derivatives that can be easily analyzed by GC-MS.

properties

Molecular Formula

C28H31NO5S

Molecular Weight

493.6 g/mol

IUPAC Name

methyl 2-tert-butyl-5-[(4-tert-butylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C28H31NO5S/c1-27(2,3)17-12-14-18(15-13-17)35(31,32)29-22-16-21-23(26(30)33-7)25(28(4,5)6)34-24(21)20-11-9-8-10-19(20)22/h8-16,29H,1-7H3

InChI Key

SJWILKJEHHFZEH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C

Origin of Product

United States

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